An In-depth Technical Guide to Ethyl 4-bromo-2,3-dihydroxybenzoate
An In-depth Technical Guide to Ethyl 4-bromo-2,3-dihydroxybenzoate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-bromo-2,3-dihydroxybenzoate, a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. We will delve into its fundamental chemical and physical properties, explore established synthetic routes with mechanistic insights, and discuss its current and potential applications, particularly in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical biology, and materials science.
Introduction: The Significance of Substituted Benzoates
Substituted benzoates are a cornerstone of modern organic chemistry, serving as versatile building blocks in the synthesis of a wide array of complex molecules. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of electronic and steric properties, which in turn dictates the molecule's reactivity and biological activity. Among these, halogenated dihydroxybenzoates have garnered considerable attention due to their prevalence in natural products and their utility as precursors in the synthesis of pharmaceuticals and other biologically active compounds. Ethyl 4-bromo-2,3-dihydroxybenzoate, in particular, presents a unique combination of a bromine atom, two hydroxyl groups, and an ethyl ester moiety, making it a highly valuable intermediate for further chemical transformations.
Core Compound Identification
The unambiguous identification of a chemical compound is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring that there is no ambiguity in its identity.
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Compound Name: Ethyl 4-bromo-2,3-dihydroxybenzoate
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CAS Number: 1312609-83-8[1]
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Molecular Formula: C9H9BrO4
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Molecular Weight: 261.07 g/mol
Below is a 2D representation of the molecular structure:
Caption: 2D structure of Ethyl 4-bromo-2,3-dihydroxybenzoate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 4-bromo-2,3-dihydroxybenzoate is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C9H9BrO4 | PubChem |
| Molecular Weight | 261.07 g/mol | PubChem |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Sparingly soluble in water. | General knowledge for similar structures |
| Melting Point | Not readily available in public literature; requires experimental determination. | N/A |
| Boiling Point | Not readily available in public literature; likely to decompose at high temperatures. | N/A |
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 4-bromo-2,3-dihydroxybenzoate can be achieved through a multi-step process, typically starting from a more readily available precursor. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis involves the esterification of 2,3-dihydroxybenzoic acid followed by selective bromination.
Caption: Proposed synthetic workflow for Ethyl 4-bromo-2,3-dihydroxybenzoate.
Step-by-Step Experimental Protocol
Step 1: Esterification of 2,3-Dihydroxybenzoic Acid
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Reaction Setup: To a round-bottom flask, add 2,3-dihydroxybenzoic acid (1.0 eq) and absolute ethanol (10-20 volumes).
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 eq), to the mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude Ethyl 2,3-dihydroxybenzoate can be purified by column chromatography if necessary.
Step 2: Bromination of Ethyl 2,3-dihydroxybenzoate
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Reaction Setup: Dissolve Ethyl 2,3-dihydroxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
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Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at 0 °C. The hydroxyl groups on the aromatic ring are activating, directing the electrophilic substitution to the para position.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Quenching: Upon completion, quench the reaction with a saturated sodium thiosulfate solution to consume any unreacted bromine.
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Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, Ethyl 4-bromo-2,3-dihydroxybenzoate, can be purified by recrystallization or column chromatography.
Applications in Research and Development
Ethyl 4-bromo-2,3-dihydroxybenzoate is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.
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Fragment-Based Drug Discovery: The molecule's distinct functionalities make it an attractive fragment for screening against biological targets. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
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Synthesis of Bioactive Compounds: The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of diverse substituents at the 4-position, enabling the exploration of the structure-activity relationship (SAR) of a lead compound. The hydroxyl and ester groups can also be modified to modulate the compound's pharmacokinetic properties.
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Precursor for Natural Product Synthesis: Many natural products contain a dihydroxybenzoic acid core. Ethyl 4-bromo-2,3-dihydroxybenzoate can serve as a key building block in the total synthesis of such complex molecules.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling Ethyl 4-bromo-2,3-dihydroxybenzoate.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 4-bromo-2,3-dihydroxybenzoate, identified by its CAS number 1312609-83-8, is a chemical compound with significant potential in synthetic chemistry and drug discovery. Its unique structural features provide a versatile platform for the development of novel molecules with a wide range of biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its use in further research and development endeavors.
References
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AbacipharmTech. Ethyl 4-bromo-2,3-dihydroxybenzoate. Available at: [Link] (Accessed: October 26, 2023).
